N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-methoxyaniline, 3-cyano-6-ethoxyquinoline, and piperidine-4-carboxylic acid. Key steps in the synthesis might include:
Formation of the Quinoline Derivative: This could involve the reaction of 3-cyano-6-ethoxyquinoline with appropriate reagents to introduce the desired functional groups.
Coupling Reactions: The quinoline derivative may be coupled with 3-chloro-4-methoxyaniline under specific conditions to form an intermediate.
Formation of the Piperidine Carboxamide: The intermediate is then reacted with piperidine-4-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, affecting the compound’s properties.
Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide may have various applications in scientific research, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Exploring its potential as a therapeutic agent, particularly if it exhibits activity against specific diseases or conditions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide would depend on its specific biological targets and pathways. This might involve binding to specific receptors or enzymes, modulating their activity, and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine carboxamides or quinoline derivatives with comparable structures and properties. Examples could include:
- N-(3-chloro-4-methoxyphenyl)-1-(quinolin-4-yl)piperidine-4-carboxamide
- N-(3-cyano-4-methoxyphenyl)-1-(quinolin-4-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-3-33-19-5-6-22-20(13-19)24(17(14-27)15-28-22)30-10-8-16(9-11-30)25(31)29-18-4-7-23(32-2)21(26)12-18/h4-7,12-13,15-16H,3,8-11H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPVAXSTLIARTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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